2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine
Description
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine is a chemical compound with the molecular formula C9H15N3O It features a pyrazole ring substituted with an oxolane group and an ethanamine chain
Properties
IUPAC Name |
2-[4-(oxolan-3-yl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h5-6,8H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVUYGTIKYXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN(N=C2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the oxolane group and the ethanamine chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-diketone can form the pyrazole ring, which is then functionalized with the oxolane group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or the oxolane group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and oxolane-substituted amines. Examples include:
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
- 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine .
Uniqueness
What sets 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine apart is its unique combination of the pyrazole ring, oxolane group, and ethanamine chain. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .
Biological Activity
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine is a novel compound with significant potential in medicinal chemistry due to its unique structure, which combines a pyrazole ring with an oxolane group and an ethanamine chain. This combination has been associated with various biological activities, making it a subject of interest for researchers in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N3O, and it possesses a molecular weight of 169.24 g/mol. The compound's structure is characterized by the following features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Oxolane Group : A cyclic ether that can influence the compound's solubility and reactivity.
- Ethanamine Chain : A straight-chain amine that may enhance interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and xanthine oxidase, which are relevant in diabetes management and gout treatment.
- Antidiabetic Properties : Similar pyrazole derivatives have been reported to possess antidiabetic effects, making this compound a candidate for further investigation in this area.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways, potentially influencing cellular metabolism and function.
In Vitro Studies
A study evaluated the biological activity of related pyrazole compounds with promising results:
| Compound | α-Glucosidase IC50 (µM) | Xanthine Oxidase IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| Pyz-1 | 75.62 | 24.32 | High |
| Pyz-2 | 95.85 | 10.75 | Moderate |
These findings suggest that compounds structurally similar to this compound may exhibit significant enzyme inhibition and antioxidant properties .
Case Studies
In a comparative analysis of pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly affected biological activity. For instance, derivatives with oxolane substitutions demonstrated enhanced enzyme inhibition compared to their unsubstituted counterparts . This underscores the importance of structural features in determining the pharmacological profile of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
